6-Aminomethylquinoline: A Technical Guide for Advanced Drug Discovery
6-Aminomethylquinoline: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth exploration of 6-Aminomethylquinoline, a versatile heterocyclic building block pivotal in modern medicinal chemistry. We will delve into its fundamental chemical properties, structural attributes, synthesis, and reactivity. A significant portion of this document is dedicated to a detailed analysis of its predicted spectroscopic characteristics, offering researchers a practical framework for characterization. Finally, we explore its application in drug development, contextualized by the broad and potent bioactivity of the quinoline scaffold.
Core Molecular Profile and Physicochemical Properties
6-Aminomethylquinoline (CAS No. 99071-54-2) is a derivative of quinoline, a bicyclic aromatic heterocycle. The introduction of an aminomethyl group at the 6-position provides a key functional handle for derivatization, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2]
Structural and Chemical Identifiers
A molecule's identity is fundamentally defined by its structural representation and standardized nomenclature. These identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.
| Identifier | Value | Source |
| IUPAC Name | quinolin-6-ylmethanamine | [3] |
| CAS Number | 99071-54-2 | [3] |
| Molecular Formula | C₁₀H₁₀N₂ | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| SMILES | NCC1=CC2=CC=CN=C2C=C1 | [2] |
| InChI | 1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2 | [3] |
| InChIKey | RZIPENSSTUBRAA-UHFFFAOYSA-N | [3] |
dot graph "6_Aminomethylquinoline_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} Caption: 2D structure of 6-Aminomethylquinoline.
Physicochemical Data
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic profile. While comprehensive experimental data for 6-aminomethylquinoline is not widely published, the following table consolidates available information from suppliers and computational predictions.
| Property | Value | Notes |
| Physical Form | Liquid, Solid, or Semi-solid | Supplier dependent, indicates melting point may be near room temperature.[3] |
| Boiling Point | ~159 °C @ 2 mmHg | [4] |
| Density | ~1.2 ± 0.1 g/cm³ | Predicted value.[5] |
| Storage | Store at -20°C under inert atmosphere | Recommended for maintaining stability and preventing degradation.[3] |
Synthesis and Reactivity
The synthesis of 6-Aminomethylquinoline is crucial for its availability as a research chemical and pharmaceutical intermediate. The primary routes leverage common transformations of functional groups on the quinoline core.
Synthetic Pathways
The most direct and commonly cited method for preparing 6-Aminomethylquinoline is the reduction of a nitrile precursor, quinoline-6-carbonitrile.
Protocol 1: Reduction of Quinoline-6-carbonitrile
-
Reaction Setup: In a hydrogenation vessel, dissolve quinoline-6-carbonitrile[6] in a suitable solvent such as methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by column chromatography on silica gel to afford pure 6-Aminomethylquinoline.
An alternative, though less common, approach could involve a Gabriel Synthesis , a classic method for preparing primary amines.[1][7][8][9][10] This would involve reacting 6-(halomethyl)quinoline with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[9] This route is effective for preventing the over-alkylation common with amine synthesis.[1]
Chemical Reactivity
The reactivity of 6-Aminomethylquinoline is dominated by two key features: the nucleophilic primary amine and the aromatic quinoline ring.
-
Amine Group Reactions: The aminomethyl group is a versatile handle for derivatization. It readily undergoes N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. It can also participate in reductive amination with aldehydes and ketones to yield secondary amines.
-
Quinoline Ring Reactions: The quinoline ring itself can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled. The fused benzene ring is generally more reactive than the pyridine ring.
Spectroscopic Profile (Predicted)
As a Senior Application Scientist, it is common to encounter situations where experimental data for a specific compound is not yet published. In such cases, a robust understanding of structure-property relationships allows for the accurate prediction of spectral characteristics. The following analysis is based on established principles of NMR, IR, and MS, and by drawing comparisons with structurally similar molecules like 6-aminoquinoline and 6-methylquinoline.[11][12][13][14]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the aminomethyl group.[2][11][15]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale |
| ~8.8 - 8.9 | dd | 1H | H2 | The proton at C2 is adjacent to the ring nitrogen, causing significant deshielding. It will show coupling to H3 and H4. |
| ~8.0 - 8.1 | d | 1H | H4 | Deshielded by the ring nitrogen and coupled to H3. |
| ~7.9 - 8.0 | d | 1H | H8 | deshielded by proximity to the fused ring system, coupled to H7. |
| ~7.5 - 7.6 | s | 1H | H5 | Appears as a singlet or narrow doublet, located between two substituted carbons. |
| ~7.4 - 7.5 | dd | 1H | H3 | Coupled to both H2 and H4. |
| ~7.3 - 7.4 | d | 1H | H7 | Coupled to H8. |
| ~3.9 - 4.1 | s | 2H | -CH₂- | Aliphatic methylene protons adjacent to an aromatic ring and a nitrogen atom. |
| ~1.5 - 2.0 | br s | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no accidental equivalence.[14][16][17][18]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C2 | Carbon adjacent to nitrogen in the pyridine ring. |
| ~148 | C8a | Bridgehead carbon adjacent to nitrogen. |
| ~145 | C6 | Aromatic carbon bearing the aminomethyl substituent. |
| ~136 | C4 | Aromatic CH in the pyridine ring. |
| ~130 | C8 | Aromatic CH in the benzene ring. |
| ~128 | C4a | Bridgehead carbon. |
| ~127 | C5 | Aromatic CH in the benzene ring. |
| ~122 | C7 | Aromatic CH in the benzene ring. |
| ~121 | C3 | Aromatic CH in the pyridine ring. |
| ~45 | -CH₂- | Aliphatic methylene carbon. |
Predicted Infrared (IR) Spectrum
The IR spectrum provides key information about the functional groups present in the molecule.[12][19][20][21][22]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 2950 | C-H stretch | Aliphatic C-H (-CH₂-) |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |
| 1550 - 1650 | N-H bend | Primary Amine (-NH₂) |
Predicted Mass Spectrum
In mass spectrometry, 6-Aminomethylquinoline will produce a molecular ion peak and characteristic fragment ions.[23][24][25][26]
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 158.
-
Major Fragmentation Pathway: The most likely fragmentation is the loss of the amino group via benzylic cleavage, which is a highly favorable process. This would involve the loss of an NH₂ radical (16 Da) to form a stable quinolin-6-ylmethyl cation.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide array of biological activities.[27][28][29] 6-Aminomethylquinoline serves as a key starting material for synthesizing novel derivatives that target various diseases.[30]
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity.[31][32][33][34][35] The mechanisms often involve the inhibition of key enzymes like DNA gyrase or the induction of apoptosis.[7][36] The aminomethyl group at the C-6 position allows for the introduction of various side chains, which can be optimized to enhance binding affinity to cancer-related targets and improve selectivity.
Antimicrobial and Antiviral Properties
The quinoline core is famous for its role in antimalarial drugs like chloroquine.[30] Modern derivatives are being explored for broad-spectrum antibacterial and antifungal activity.[4][5][27][30][37] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some representative quinoline derivatives against various microbial strains, illustrating the potential of this chemical class.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Quinolone Hybrid | S. pneumoniae | ≤ 0.008 | [37] |
| Quinolone Hybrid | S. aureus | 0.025 | [37] |
| Rhodanine-Quinoline | M. tuberculosis | 1.66 - 9.57 | [37] |
| Aminophosphonate-Quinoline | Gram-positive bacteria | 0.25 - 128 | [27] |
| Aminophosphonate-Quinoline | Fungal strains | 0.25 - 32 | [27] |
Other Therapeutic Areas
The versatility of the quinoline scaffold extends to many other areas, including the development of agents for:
-
Neurodegenerative Diseases: By modifying the structure, derivatives can be designed to interact with targets relevant to conditions like Alzheimer's disease.[28]
-
Anti-inflammatory Agents: The quinoline ring system is found in compounds with significant anti-inflammatory properties.
-
Fluorescent Probes: The inherent fluorescence of the quinoline system makes its derivatives useful as probes in biological imaging.
Conclusion
6-Aminomethylquinoline is a strategically important building block for chemical and pharmaceutical research. Its defined structure, predictable reactivity, and role as a precursor to a wide range of biologically active molecules make it a valuable tool for drug discovery professionals. While a complete experimental dataset for the parent molecule is not fully available in the public domain, a thorough understanding of its chemical nature, combined with data from analogous structures, provides a solid foundation for its effective use in the laboratory. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics.
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